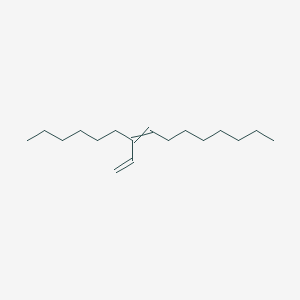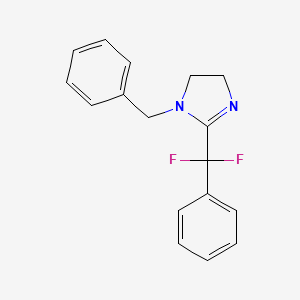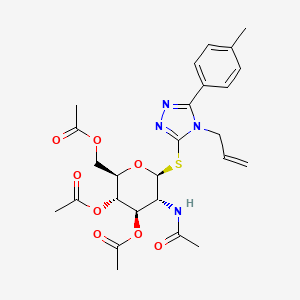
Pentadec-6-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-6-EN-1-OL: is an organic compound with the molecular formula C15H30O . It is a long-chain unsaturated alcohol, specifically a 15-carbon chain with a double bond at the 6th position and a hydroxyl group at the 1st position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Pentadec-6-EN-1-OL involves the Grignard reaction. This process typically starts with the reaction of a 6-bromo-1-hexene with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with a 1-bromohexane to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 1-pentadecene. This two-step process includes the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentadec-6-EN-1-OL can undergo oxidation reactions to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Pentadec-6-enal (aldehyde) and pentadec-6-enoic acid (carboxylic acid).
Reduction: this compound (saturated alcohol).
Substitution: Pentadec-6-en-1-chloride (alkyl chloride).
Scientific Research Applications
Chemistry: Pentadec-6-EN-1-OL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It is also investigated for its potential antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also employed as a surfactant and emulsifying agent in various industrial applications.
Mechanism of Action
The mechanism of action
Properties
CAS No. |
921600-07-9 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-6-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10,16H,2-8,11-15H2,1H3 |
InChI Key |
HOHBDLSNJIZNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)

![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)



![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)

![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
![3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal](/img/structure/B12628385.png)

